5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1856051-59-6
VCID: VC2975725
InChI: InChI=1S/C5H5F2IN2/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,1H3
SMILES: CN1C(=C(C=N1)I)C(F)F
Molecular Formula: C5H5F2IN2
Molecular Weight: 258.01 g/mol

5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole

CAS No.: 1856051-59-6

Cat. No.: VC2975725

Molecular Formula: C5H5F2IN2

Molecular Weight: 258.01 g/mol

* For research use only. Not for human or veterinary use.

5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole - 1856051-59-6

Specification

CAS No. 1856051-59-6
Molecular Formula C5H5F2IN2
Molecular Weight 258.01 g/mol
IUPAC Name 5-(difluoromethyl)-4-iodo-1-methylpyrazole
Standard InChI InChI=1S/C5H5F2IN2/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,1H3
Standard InChI Key BRUXHQUNXPUFRQ-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)I)C(F)F
Canonical SMILES CN1C(=C(C=N1)I)C(F)F

Introduction

Physical and Chemical Properties

Structural Characteristics

5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a five-membered heterocyclic compound belonging to the pyrazole family. Its molecular structure consists of a pyrazole ring with three substituents: a difluoromethyl group at position 5, an iodine atom at position 4, and a methyl group attached to one of the nitrogen atoms (N1). The compound is characterized by the following identifiers:

IdentifierValue
Molecular FormulaC5H5F2IN2
IUPAC Name5-(difluoromethyl)-4-iodo-1-methylpyrazole
CAS Registry Number1856051-59-6
Standard InChIInChI=1S/C5H5F2IN2/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,1H3
Standard InChIKeyBRUXHQUNXPUFRQ-UHFFFAOYSA-N
SMILES NotationCN1C(=C(C=N1)I)C(F)F
PubChem Compound ID122170327

The structural arrangement of the substituents on the pyrazole ring significantly influences the compound's electronic distribution and reactivity. The difluoromethyl group exerts an electron-withdrawing effect due to the high electronegativity of fluorine atoms, while the iodine atom provides both steric bulk and a site for potential synthetic elaboration .

Reactivity Profile

The iodine atom at position 4 presents a versatile handle for various synthetic transformations, particularly cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are fundamental in the synthesis of more complex molecules, making 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole a valuable intermediate in organic synthesis.

The N-methyl substitution at position 1 influences the basicity of the pyrazole nitrogen and affects the compound's ability to participate in hydrogen bonding interactions. This substitution pattern also prevents tautomerization that would otherwise occur in unsubstituted pyrazoles, leading to a more stable structure.

Similar iodopyrazole derivatives have been documented to undergo various transformations:

  • Metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds

  • Nucleophilic substitution reactions, particularly with soft nucleophiles

  • Metal-halogen exchange reactions, which can be utilized for further functionalization

  • Reduction reactions to remove the iodine substituent when necessary

These reaction pathways demonstrate the synthetic versatility of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole as a building block in organic synthesis.

Synthesis Strategies

Alternative Synthetic Approaches

Alternative synthetic pathways for difluoromethyl-substituted pyrazoles have been reported in the literature, which could be adapted for the synthesis of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole:

Diazotization Approach

This method, described for the synthesis of related halo-substituted pyrazoles, involves:

  • Starting with an appropriate aminopyrazole precursor

  • Reacting with halogenating agents to substitute the pyrazole ring

  • Performing diazotization and coupling with potassium difluoromethyl trifluoroborate

  • Further transformations to obtain the desired substitution pattern

This approach has been successfully applied to the synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, suggesting its potential applicability to the synthesis of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole with appropriate modifications.

Protection-Deprotection Strategies

The synthesis of N-protected iodopyrazoles has been described in the literature, particularly using ethoxyethyl protecting groups. These approaches could be adapted by:

  • Protecting the pyrazole nitrogen with suitable protecting groups

  • Performing selective halogenation and functionalization reactions

  • Introducing the difluoromethyl group through appropriate reagents

  • Deprotecting under suitable conditions to obtain the final product

The use of protecting groups can provide better control over the regioselectivity of the reactions and facilitate the purification of intermediates.

Direct Functionalization Approaches

Recent advances in C-H functionalization methodologies could potentially be applied to the synthesis of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole:

  • Starting with 1-methyl-1H-pyrazole

  • Selective C-H functionalization at position 5 to introduce the difluoromethyl group

  • Subsequent iodination at position 4 through directed C-H activation

This approach would require careful control of reaction conditions to achieve the desired regioselectivity, but it offers a potentially more direct route to the target compound.

Applications and Research Significance

Pharmaceutical Research Applications

5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole has significant potential in pharmaceutical research and development, primarily as an intermediate in the synthesis of biologically active compounds. The difluoromethyl group has gained prominence in medicinal chemistry due to its unique properties:

  • Enhanced metabolic stability: The difluoromethyl group resists oxidative metabolism, potentially extending the half-life of drugs incorporating this moiety.

  • Bioisosterism: It can function as a bioisostere for various functional groups, including hydroxyl and thiol groups, allowing for the modulation of drug properties while maintaining biological activity.

  • Hydrogen bond donor capabilities: Unlike the trifluoromethyl group, the difluoromethyl group can act as a hydrogen bond donor, offering additional opportunities for target binding.

Research involving related pyrazole derivatives indicates potential applications in developing compounds with:

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Anticancer potential

  • Enzyme inhibition capabilities

For example, research discussed in search result mentions the design and synthesis of quinazolinone-scaffold-containing pyrazole carbamide derivatives with potential fungicidal activity. While this study specifically focuses on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives, the structural similarity suggests potential applications for 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole in pharmaceutical chemistry .

A significant advantage of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole in pharmaceutical research is its versatility as a synthetic intermediate. The iodine substituent provides a handle for various cross-coupling reactions, enabling the synthesis of diverse compounds with tailored properties.

Agricultural Chemistry Applications

Difluoromethyl-substituted pyrazoles have established applications in agricultural chemistry, particularly as fungicides and insecticides. The strategic incorporation of the difluoromethyl group often enhances the biological activity and stability of these compounds.

Research indicates that pyrazole derivatives with substituents similar to those in 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole have been investigated for their potential as:

  • Fungicides, targeting various plant pathogens

  • Insecticides, with activity against agricultural pests

  • Plant growth regulators, influencing crop development and yield

The presence of the difluoromethyl group contributes to the metabolic stability of these compounds, potentially extending their effectiveness in field applications. Additionally, the iodine substituent allows for further structural modifications, enabling the fine-tuning of properties such as spectrum of activity, environmental persistence, and selectivity towards target organisms .

Role in Synthetic Organic Chemistry

Beyond its potential applications in pharmaceutical and agricultural research, 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole serves as a valuable building block in synthetic organic chemistry. The compound offers several advantages as a synthetic intermediate:

  • Well-defined reactivity: The iodine substituent provides a predictable site for various transformations.

  • Selective functionalization: The presence of the difluoromethyl group and iodine at specific positions allows for selective reactions at different sites of the molecule.

  • Compatibility with modern synthetic methods: The compound is compatible with various catalytic systems used in modern synthetic chemistry, including palladium-catalyzed cross-coupling reactions.

These properties make 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole a valuable tool for the synthesis of complex molecules with applications in various fields, including materials science, where fluorinated heterocycles have found applications in the development of functional materials with unique properties.

Comparative Analysis with Related Compounds

Structural Isomers and Analogues

The understanding of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can be enhanced by comparing it with structurally related compounds. Several related compounds are mentioned in the search results, including different isomers and compounds with alternative substitution patterns. Table 2 presents a comparative analysis of these compounds:

Table 2: Comparative Analysis of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Implications
5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazoleC5H5F2IN2258.01Reference compoundReference properties
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazoleC5H5F2IN2258.01Difluoromethyl at N1 instead of C5, methyl at C5 instead of N1Different electronic distribution, potentially altered reactivity
3-(Difluoromethyl)-5-iodo-1-methyl-1H-pyrazoleC5H5F2IN2258.01Difluoromethyl at C3, iodine at C5Different substitution pattern affects reactivity and potential applications
5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazoleC6H7F2IN2272.04Ethyl at N1 instead of methylIncreased lipophilicity, potentially different pharmacokinetic properties
1-(Difluoromethyl)-4-iodo-1H-pyrazoleC4H3F2IN2244.98Lacks methyl substituentSimplified structure, potentially different reactivity pattern

The substitution pattern in these compounds significantly influences their physical properties, chemical reactivity, and potential applications. For instance, the position of the difluoromethyl group (at C3, C5, or N1) alters the electronic distribution in the pyrazole ring, affecting properties such as acidity, basicity, and reactivity towards electrophiles and nucleophiles.

Similarly, the variation between methyl, ethyl, or no substitution at the nitrogen affects properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance. The position of the iodine atom (at C4 versus C5) provides different spatial orientations for potential substitution reactions, influencing the three-dimensional structure of subsequent derivatives .

Functional Derivatives

In addition to structural isomers, it is informative to compare 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole with related compounds bearing different functional groups instead of iodine. Particularly relevant are the carboxylic acid derivatives mentioned in the search results:

CompoundKey Differences from 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazoleImplications
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidCarboxylic acid at C4 instead of iodineDifferent reactivity profile, increased polarity and hydrogen bonding capacity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidDifluoromethyl at C3 instead of C5, carboxylic acid at C4 instead of iodineDifferent electronic distribution and reactivity

These functional derivatives showcase how the replacement of the iodine atom with other groups, such as a carboxylic acid, dramatically changes the compound's reactivity, solubility, and potential applications. While 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole serves primarily as a synthetic intermediate due to the reactive iodine substituent, the carboxylic acid derivatives have their own applications, particularly in the synthesis of amides, esters, and other carboxylic acid derivatives with potential biological activities .

Understanding these relationships helps in predicting the behavior of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole and guides the selection of appropriate synthetic routes and applications based on the desired properties and functionalities.

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